molecular formula C10H21NO2S B7590729 N-(2-cyclohexylethyl)-N-methylmethanesulfonamide

N-(2-cyclohexylethyl)-N-methylmethanesulfonamide

Cat. No. B7590729
M. Wt: 219.35 g/mol
InChI Key: LCSYOKJQJSEIIF-UHFFFAOYSA-N
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Description

N-(2-cyclohexylethyl)-N-methylmethanesulfonamide (CES) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.

Scientific Research Applications

N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has been used in various scientific research applications, including as a reagent in the synthesis of other chemical compounds, as a solvent in chemical reactions, and as a ligand in coordination chemistry. This compound has also been used in the development of new drugs, particularly in the treatment of cancer and inflammation. Additionally, this compound has been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage, catalysis, and drug delivery.

Mechanism of Action

The mechanism of action of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide is not fully understood. However, it has been reported that this compound inhibits the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

N-(2-cyclohexylethyl)-N-methylmethanesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a stable compound that can be easily synthesized and purified. Additionally, this compound has low toxicity and is relatively inexpensive. However, one limitation is that this compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, this compound can be sensitive to air and moisture, which can affect its stability and reactivity.

Future Directions

There are several future directions for the use of N-(2-cyclohexylethyl)-N-methylmethanesulfonamide in scientific research. One direction is the development of new drugs based on the structure of this compound. Another direction is the synthesis of new metal-organic frameworks using this compound as a ligand. Additionally, this compound could be used in the development of new materials for gas storage and catalysis. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, this compound (this compound) is a sulfonamide derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been used in various scientific research applications, including as a reagent in the synthesis of other chemical compounds, as a solvent in chemical reactions, and as a ligand in coordination chemistry. This compound has also been used in the development of new drugs, particularly in the treatment of cancer and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

N-(2-cyclohexylethyl)-N-methylmethanesulfonamide can be synthesized using different methods, including the reaction of N-methylmethanesulfonamide with 2-cyclohexylethylamine in the presence of a base, such as sodium hydride. Another method involves the reaction of N-methylmethanesulfonamide with 2-cyclohexylethylamine in the presence of a reducing agent, such as sodium borohydride. These methods have been reported in the literature, and they yield high purity and good yields of this compound.

properties

IUPAC Name

N-(2-cyclohexylethyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2S/c1-11(14(2,12)13)9-8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSYOKJQJSEIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1CCCCC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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